![molecular formula C9H13N3O4 B1201005 Histopine CAS No. 25303-09-7](/img/structure/B1201005.png)
Histopine
Overview
Description
Histopine is an unusual amino acid derivative of histidine, primarily isolated from crown gall tumors of sunflowers inoculated with Agrobacterium tumefaciens . It is known for its unique structure, N-(1-carboxyethyl) histidine, and exists as a diastereomeric mixture . This compound plays a significant role in supporting the growth of Agrobacterium tumefaciens .
Preparation Methods
Synthetic Routes and Reaction Conditions: Histopine can be synthesized through reductive alkylation of (S)-histidine with pyruvic acid and sodium cyanoborohydride . The individual diastereomers are prepared by reacting (S)-histidine with ®- and (S)-2-bromopropionic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including reductive alkylation and chromatographic separation of diastereomers .
Chemical Reactions Analysis
Types of Reactions: Histopine undergoes various chemical reactions, including:
Reductive Alkylation: The primary synthetic route involves the reductive alkylation of histidine.
Substitution Reactions: this compound can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions:
Reductive Alkylation: Pyruvic acid and sodium cyanoborohydride are commonly used.
Substitution Reactions: 2-bromopropionic acid is used to prepare individual diastereomers.
Major Products: The major products formed from these reactions are the diastereomers of this compound, specifically ®-N-(1-carboxyethyl)-(S)-histidine and (S)-N-(1-carboxyethyl)-(S)-histidine .
Scientific Research Applications
Chemical Structure and Synthesis
Histopine is characterized by its structure as N-(1-carboxyethyl) histidine, which can exist in diastereomeric forms. It is synthesized through the reductive alkylation of (S)-histidine with pyruvic acid and sodium cyanoborohydride. Notably, only one diastereomer, (R)-N-(1-carboxyethyl)-(S)-histidine, supports the growth of Agrobacterium tumefaciens, while the other is inactive .
Biological Functions
This compound plays a significant role in the interaction between plants and Agrobacterium tumefaciens, a bacterium responsible for crown gall disease in plants. The compound acts as a signaling molecule that facilitates the transfer of genetic material from the bacterium to the plant cells. This process is crucial for understanding plant-pathogen interactions and developing biotechnological applications such as genetic engineering in crops .
Potential Therapeutic Applications
Recent studies have suggested that this compound may have therapeutic potential. Its structural similarity to other biologically active compounds allows for exploration in various medical fields:
- Antimicrobial Activity : this compound has been investigated for its ability to inhibit the growth of certain bacteria, potentially leading to new antimicrobial agents.
- Cancer Research : The compound's role in plant tumor formation raises questions about its potential effects on human cancer cells, warranting further investigation into its mechanisms and applications in oncology .
Case Studies and Research Findings
- Plant Pathology : A study highlighted how this compound facilitates the growth of Agrobacterium tumefaciens, thereby contributing to our understanding of crown gall disease. This research underscores the importance of this compound in plant biology and pathology .
- Synthesis Pathways : Researchers have examined various biosynthetic pathways involving histidine derivatives like this compound, revealing insights into metabolic processes within both plants and bacteria. These findings could inform agricultural practices aimed at enhancing plant resistance to pathogens .
- Bioengineering : The manipulation of this compound synthesis pathways has been explored as a method to enhance crop resilience against diseases caused by Agrobacterium tumefaciens. By understanding how this compound functions within these pathways, scientists aim to develop genetically modified plants that can better withstand bacterial infections .
Data Table: Summary of this compound Applications
Mechanism of Action
Histopine exerts its effects by supporting the growth of Agrobacterium tumefaciens in crown gall tumors . The active diastereomer, ®-N-(1-carboxyethyl)-(S)-histidine, is specifically involved in this process . The molecular targets and pathways include interactions with bacterial enzymes and metabolic pathways essential for bacterial growth .
Comparison with Similar Compounds
Octopine: N2-(1-carboxyethyl)arginine, produced in crown gall tumors.
Nopaline: N2-(1,3-dicarboxypropyl)arginine, another opine produced by Agrobacterium tumefaciens.
Uniqueness: Histopine’s uniqueness lies in its specific structure and the role of its diastereomers in supporting bacterial growth . Unlike octopine and nopaline, this compound is derived from histidine, providing distinct biochemical properties and reactivity .
Properties
IUPAC Name |
(2S)-2-(1-carboxyethylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-5(8(13)14)12-7(9(15)16)2-6-3-10-4-11-6/h3-5,7,12H,2H2,1H3,(H,10,11)(H,13,14)(H,15,16)/t5?,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMGAOPOGGLPBQ-MSZQBOFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(CC1=CN=CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N[C@@H](CC1=CN=CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276579 | |
Record name | n-(1-carboxyethyl)-l-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25303-09-7, 85027-27-6 | |
Record name | Histopine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025303097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | n-(1-carboxyethyl)-l-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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